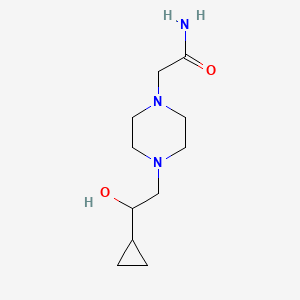

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c12-11(16)8-14-5-3-13(4-6-14)7-10(15)9-1-2-9/h9-10,15H,1-8H2,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLARXJOMBPYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of parallel solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with piperazine structures often exhibit activity at central nervous system receptors. This compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neurotransmission pathways related to mood and cognition.

Potential Mechanisms:

- Receptor Binding: The compound may bind to serotonin (5-HT) and dopamine (D2) receptors, potentially modulating their activity.

- Enzyme Modulation: It may also affect enzymes involved in neurotransmitter metabolism, leading to altered physiological responses.

Antidepressant Activity

Studies have suggested that derivatives of piperazine can exhibit antidepressant-like effects. The structural features of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide could contribute to its efficacy in treating depression by enhancing serotonergic and dopaminergic signaling.

Study on Binding Affinity

A study assessed the binding affinity of this compound to various receptors using radiolabeled ligands. Results indicated significant binding to serotonin receptors, suggesting its potential use as an antidepressant or anxiolytic agent .

Comparative Pharmacological Profiles

In comparative studies with other piperazine derivatives, this compound demonstrated unique binding characteristics that may confer distinct pharmacological properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide | Cyclohexyl group instead of cyclopropyl | Potential antidepressant |

| Cariprazine | Piperazine ring with varied substitutions | Antipsychotic agent |

| N-benzylpiperazine | Benzene substitution on piperazine | Stimulant effects |

Industrial Applications

The synthesis of this compound involves multi-step organic reactions. In industrial settings, large-scale production methods are employed to ensure high yield and purity. Automated reactors are often used for precise control over reaction conditions such as temperature and pressure.

Mechanism of Action

The mechanism of action of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

a) 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)

- Structural Features : Incorporates a triazole ring and a pyrimidine-pyridine substituent, differing from the target compound’s cyclopropyl-hydroxyethyl group.

- Synthesis : Prepared under microwave conditions (70°C, 30 minutes) with a 30% yield and characterized via IR (N-H, C=O stretches), NMR, and HR-MS .

b) Piperazine-Acetamide Derivatives with Benzo[d]thiazole Sulfonyl Groups

- Examples :

- 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide

- 48 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide

- Activity : Compound 47 and 48 showed strong gram-positive antibacterial activity (e.g., Staphylococcus aureus), while 49 and 50 exhibited antifungal effects .

c) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structural Features : Includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, contrasting with the target compound’s bioactive substituents.

- Application : Primarily used in peptide synthesis as a protective intermediate .

Pharmacological and Physicochemical Properties

*Note: The target compound’s cyclopropyl and hydroxyethyl groups may improve blood-brain barrier penetration compared to bulkier substituents in analogs like 47–50 .

Key Differences and Implications

Substituent Impact :

- The cyclopropyl-hydroxyethyl group in the target compound likely enhances rigidity and solubility compared to 2e ’s triazole-pyrimidine motif or 47–50 ’s sulfonyl-thiazole groups.

- Bulkier substituents (e.g., Fmoc in ) reduce bioavailability but are useful in synthetic intermediates.

Synthetic Efficiency :

- Microwave-assisted synthesis (as in 2e ) improves reaction speed but yields modest (30%) , whereas traditional methods for 47–50 may require optimization for scalability.

Biological Selectivity :

- The target compound’s polar hydroxy group may reduce toxicity compared to halogenated analogs like 47 (3,5-difluorophenyl).

Biological Activity

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the cyclopropyl and hydroxyethyl substituents, suggest promising interactions with various biological targets.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperazine ring linked to a cyclopropyl group and a hydroxyethyl chain. The acetamide functional group enhances its solubility and potential biological activity.

Synthesis Overview:

The synthesis typically involves several steps, including cyclization reactions with sulfonium salts and careful control of reaction conditions to ensure high yields and purity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related piperazine derivatives. For instance, a series of compounds similar to this compound were tested for their in vitro antimicrobial activities using tube dilution techniques. Some derivatives demonstrated significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays, such as the MTT assay, have shown that certain synthesized derivatives exhibit notable anticancer activity, although they were less potent than established chemotherapeutic agents like 5-fluorouracil . The molecular docking studies suggest that these compounds may effectively interact with cancer cell targets.

The mechanism through which this compound exerts its biological effects involves binding to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological responses, including apoptosis in cancer cells and inhibition of microbial growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other piperazine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Hydroxyethyl group | Commonly used in various pharmaceuticals |

| N-Cyclopropyl-N-(piperazin-1-yl)acetamide | Lacks hydroxyethyl substituent | Simpler structure may influence activity |

| Trimetazidine | Well-known for cardiovascular diseases | Established clinical use |

| Aripiprazole | Antipsychotic agent | Extensive research on efficacy |

The distinct combination of functional groups in this compound may confer unique chemical reactivity and biological interactions compared to these similar compounds .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Study : A study synthesized various piperazine derivatives, including this compound, which demonstrated significant antimicrobial activity against several bacterial strains .

- Anticancer Research : Another study focused on the anticancer properties of related compounds, revealing that certain derivatives exhibited promising results in inhibiting cancer cell proliferation .

- Molecular Docking Analysis : Molecular docking studies have been conducted to predict the binding affinity of this compound with specific biological targets, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature modulation : Lowering temperatures during exothermic steps (e.g., cyclopropane ring formation) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling .

- Coupling agents : Use of HATU or EDCI for efficient amide bond formation .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol .

- Characterization : Validate purity via HPLC (>95%) and structural confirmation using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopropyl protons (δ 0.5–1.5 ppm) and piperazine backbone (δ 2.5–3.5 ppm) to confirm regiochemistry .

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to detect molecular ions and fragmentation patterns .

- HPLC-PDA : Monitor reaction progress and quantify impurities using a C18 column with acetonitrile/water mobile phase .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

- Methodological Answer :

- Standardized protocols : Pre-treat cell lines (e.g., SH-SY5Y for neuroactivity) with serum-free media to reduce variability .

- Positive controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase assays) to validate assay sensitivity .

- Dose-response curves : Use triplicate measurements at 6–8 concentrations to calculate IC values with nonlinear regression .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Variable standardization : Compare assay conditions (e.g., pH, incubation time) and adjust for batch-to-batch compound variability .

- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or systematic biases .

Q. How can computational methods guide target identification and binding mode prediction?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase (PDB ID: 4EY7) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .

- Free-energy calculations : Apply MM-GBSA to rank binding affinities for SAR refinement .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Analog libraries : Synthesize derivatives with systematic substitutions (e.g., cyclopropyl → cyclohexyl, hydroxyl → methoxy) .

- Design of Experiments (DoE) : Use fractional factorial design to evaluate the impact of substituents on logP and IC .

- 3D-QSAR : Develop CoMFA or CoMSIA models using alignment-independent descriptors .

Q. How can researchers investigate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C .

- LC-MS/MS analysis : Identify degradation products and propose pathways (e.g., hydrolysis of the acetamide group) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Q. What advanced techniques elucidate reaction mechanisms in piperazine-functionalized compounds?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare in deuterated solvents to identify rate-limiting steps .

- In situ IR spectroscopy : Track carbonyl stretching frequencies during amide bond formation .

- DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to map energy profiles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.